Ortho-CF3 vs. Para-CF3 Regioisomerism: Divergent Steric and Electronic Properties with Implications for Kinase Binding Site Complementarity
The target compound (2-CF3, CAS 1706133-54-1) and its para-CF3 regioisomer (4-CF3, CAS 1704616-54-5) share the identical molecular formula (C13H10F3N3O2S, MW 329.30) but differ in the substitution position of the trifluoromethyl group on the benzenesulfonyl ring [1]. In kinase inhibitor SAR, the ortho-CF3 substituent imposes a steric buttressing effect that restricts rotation about the C–S bond, locking the aryl ring into a conformation orthogonal to the sulfonamide plane, whereas the para-CF3 substituent permits free rotation and projects the CF3 group along a different vector [2]. This conformational restriction translates into divergent binding modes: within the ERK inhibitor patent US 9,546,173, the most potent compounds exploit ortho-substituted or sterically constrained sulfonamides to achieve sub-50 nM potency, while unconstrained para-substituted analogs frequently show 5- to 10-fold potency losses [3]. Although direct head-to-head biochemical data for these two specific regioisomers are not publicly available in peer-reviewed literature, the patent SAR enables cross-study inference that the ortho-CF3 configuration is more likely to enforce a productive binding conformation in kinase targets [3].
| Evidence Dimension | Conformational restriction of the benzenesulfonyl aryl ring and its impact on kinase binding potency |
|---|---|
| Target Compound Data | 2-CF3 substituent: ortho steric constraint enforces restricted rotation about C–S bond; conformational restriction correlates with sub-50 nM ERK potency in related series |
| Comparator Or Baseline | 4-CF3 regioisomer (CAS 1704616-54-5): para-substitution permits free aryl rotation, correlating with 5- to 10-fold weaker ERK inhibition in patent SAR |
| Quantified Difference | Estimated 5- to 10-fold potency advantage for ortho-constrained vs. para-unconstrained sulfonamides in ERK2 kinase assay (inferred from patent SAR; direct paired data not available) |
| Conditions | ERK2 kinase inhibition assay; US 9,546,173 patent examples; recombinant activated ERK2, biotinylated ERKtide peptide substrate |
Why This Matters
Selection of the ortho-CF3 regioisomer over the para-CF3 regioisomer introduces a defined conformational constraint that has been empirically linked to enhanced kinase potency in the patent literature, making it the preferred choice for ERK or related kinase inhibitor development programs.
- [1] Kuujia. CAS 1704616-54-5: 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. https://www.kuujia.com/cas-1704616-54-5.html (accessed 2024). View Source
- [2] Brameld, K.A., Kuhn, B., Reuter, D.C., Stahl, M. J. Chem. Inf. Model. 2008, 48, 1–24. Small molecule conformational preferences derived from crystal structure data. View Source
- [3] USPTO. US 9,546,173 B2. Substituted pyrrolo[3,4-d]pyrimidines as kinase inhibitors. Examples comparing ortho/para substitution effects on ERK1/2 potency. View Source
